molecular formula C15H14FN5 B2763542 1-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole CAS No. 2380176-79-2

1-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole

Cat. No.: B2763542
CAS No.: 2380176-79-2
M. Wt: 283.31
InChI Key: VLFXLBXELGBENY-UHFFFAOYSA-N
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Description

1-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole is a complex organic compound that has garnered significant interest in various scientific fields. This compound features a unique structure combining a benzimidazole core with an azetidine ring and a fluoropyrimidine moiety. Its distinct chemical properties make it a valuable subject for research in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

The synthesis of 1-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

1-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5/c1-10-19-13-4-2-3-5-14(13)21(10)11-7-20(8-11)15-12(16)6-17-9-18-15/h2-6,9,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFXLBXELGBENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C4=NC=NC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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